![molecular formula C9H10O2 B1609720 4-(Methoxymethyl)benzaldehyde CAS No. 93943-06-7](/img/structure/B1609720.png)
4-(Methoxymethyl)benzaldehyde
Overview
Description
4-(Methoxymethyl)benzaldehyde, also known as p-anisaldehyde, is an organic compound with the molecular formula C9H10O2. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is widely used in the fragrance and flavor industry, as well as in organic synthesis.
Scientific Research Applications
Organic Synthesis
“4-(Methoxymethyl)benzaldehyde” is a chemical compound used in organic synthesis . It’s a versatile reagent that can be used to create a variety of other compounds, contributing to the development of new synthetic methods and the production of complex molecules.
Pharmaceutical Research
This compound has been mentioned in the context of pharmaceutical research . It’s used in the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives . These derivatives have shown potential in various therapeutic areas, including as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Catalytic Hydrogenation
“4-(Methoxymethyl)benzaldehyde” can be involved in catalytic hydrogenation processes . For instance, it can be used in the synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics .
Mechanism of Action
Target of Action
The primary targets of 4-(Methoxymethyl)benzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase .
Mode of Action
4-(Methoxymethyl)benzaldehyde disrupts the cellular antioxidation systems of fungi . This disruption is achieved through the compound’s redox-active properties . The compound destabilizes cellular redox homeostasis, leading to an effective control of fungal pathogens .
Biochemical Pathways
The affected biochemical pathway is the oxidative stress-response pathway . Disruption of this pathway leads to an imbalance in the redox state of the cell, causing oxidative stress . This stress can inhibit the growth of fungal pathogens .
Pharmacokinetics
The compound’s molecular weight (15018 g/mol) and its physical form (liquid) suggest that it may have good bioavailability .
Result of Action
The result of the action of 4-(Methoxymethyl)benzaldehyde is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, the compound causes oxidative stress, which inhibits the growth of fungal pathogens .
properties
IUPAC Name |
4-(methoxymethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKUVIRLOYVRHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436304 | |
Record name | 4-(methoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)benzaldehyde | |
CAS RN |
93943-06-7 | |
Record name | 4-(methoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methoxymethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.